4-(Bromomethyl)-6,7-dimethoxyquinazoline

Description

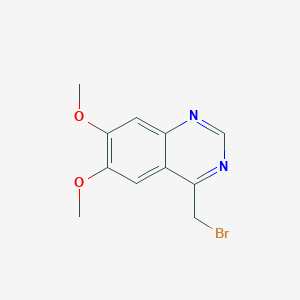

4-(Bromomethyl)-6,7-dimethoxyquinazoline is a quinazoline derivative characterized by a bromomethyl (-CH2Br) substituent at the 4-position and methoxy (-OCH3) groups at the 6- and 7-positions. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

4-(bromomethyl)-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C11H11BrN2O2/c1-15-10-3-7-8(4-11(10)16-2)13-6-14-9(7)5-12/h3-4,6H,5H2,1-2H3 |

InChI Key |

TUTFTLQZQHCEFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)CBr)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Anilinoquinazolines

- PD153035 (4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline): Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Activity: Potent inhibitor with IC50 = 0.025 nM. Binds competitively to the ATP site of EGFR, blocking phosphorylation . Applications: Used in molecular imaging (e.g., radiolabeled PD153035 for PET imaging of EGFR-overexpressing tumors) .

- AG1478 (4-(3-Chloroanilino)-6,7-dimethoxyquinazoline): Target: Reversible EGFR inhibitor. Activity: Promotes neurite outgrowth in neuronal cells by blocking EGFR-mediated signaling .

4-Hydroxyphenylaminoquinazolines

- WHI-P154 (4-(3'-Bromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline): Target: Janus kinase 3 (JAK3) and EGFR. Activity: Induces apoptosis in leukemia cells (IC50 = 0.6–2.3 µM for JAK3) and inhibits glioblastoma cell adhesion/invasion (IC50 ~813 nM when conjugated to EGF) . Applications: Preclinical evaluation for glioblastoma and leukemia .

4-Piperazinylquinazolines

- 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline :

Physicochemical and Pharmacokinetic Properties

*Estimated using QSAR models.

Mechanism of Action and Selectivity

- Electrophilic Reactivity: The bromomethyl group in this compound may facilitate covalent binding to cysteine residues in kinase active sites, similar to irreversible EGFR inhibitors like PD168393 (4-[3-bromophenyl)amino]-6-acrylamidoquinazoline) .

- Reversibility vs. Irreversibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.